
N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
Overview
Description
Structurally, it features a thiazole core, an oxalamide linker, and substituted aromatic groups (3-acetamidophenyl and p-tolyl). Preclinical studies highlight its promise in cancer therapy, though detailed mechanisms remain under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S1QEL1.1 involves several steps, including the use of Lawesson’s reagent, ethyl 2-chloroacetoacetate, and lithium aluminium hydride. The reactions are typically carried out under anhydrous conditions using dry solvents and standard syringe septum techniques. The synthetic route can be summarized as follows :
Step 1: Reaction of the starting material with Lawesson’s reagent in tetrahydrofuran under reflux conditions.
Step 2: Reaction with ethyl 2-chloroacetoacetate in ethanol under reflux conditions.
Step 3: Reduction using lithium aluminium hydride in tetrahydrofuran at 0°C to room temperature.
Step 4: Further reactions involving thionyl chloride, sodium cyanide, and other reagents to form the final product.
Industrial Production Methods
Industrial production methods for S1QEL1.1 are not well-documented, as it is primarily used in research settings. The synthesis is typically performed in laboratory-scale batches under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
S1QEL1.1 undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, particularly in the context of mitochondrial electron transport.
Substitution: It can undergo substitution reactions, especially in the presence of tosyl chemistry reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving S1QEL1.1 include:
- Lawesson’s reagent
- Ethyl 2-chloroacetoacetate
- Lithium aluminium hydride
- Thionyl chloride
- Sodium cyanide
Major Products
The major products formed from these reactions are intermediates that lead to the final compound, S1QEL1.1. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
S1QEL1.1 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular probe to study electron transport and redox reactions in mitochondria.
Mechanism of Action
S1QEL1.1 exerts its effects by binding to a segment in the ND1 subunit of mitochondrial complex I. This binding induces structural changes in the quinone-binding pocket, indirectly modulating quinone-redox reactions. This mechanism allows S1QEL1.1 to suppress superoxide production during reverse electron transfer without significantly interfering with forward electron transfer .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Thiazole Cores
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Functional Analogues in Mitochondrial Modulation
- S1QEL 1.1 vs. Rotenone (Complex I Inhibitor): Unlike rotenone, which fully inhibits complex I and induces reactive oxygen species (ROS), S1QEL 1.1 selectively modulates electron flow at the Iq/ND1 site without blocking respiration entirely. This specificity reduces ROS generation, making it a safer tool for studying mitochondrial dynamics .
- S1QEL 1.1 vs. Metformin (Complex I Suppressor): Metformin decreases complex I activity indirectly via AMPK activation, whereas S1QEL 1.1 directly interacts with the quinone-binding site. This distinction allows S1QEL 1.1 to exert effects even in low ΔΨ environments like IBAT, where metformin is less effective .
Anticancer Thiazole Derivatives
- AMG 232 vs. Cisplatin (Platinum-Based Chemotherapy): Cisplatin crosslinks DNA, causing apoptosis, but has severe side effects. AMG 232’s mechanism (likely targeting mitochondrial metabolism) may offer a novel pathway with fewer off-target effects, though its efficacy in vivo remains under validation .
- AMG 232 vs. Thiazole-Thiosemicarbazones ():
Thiosemicarbazones target Rab7b (a protein involved in vesicle trafficking) and show moderate cytotoxicity (IC₅₀ ~10–50 μM). In contrast, AMG 232’s mitochondrial action may disrupt cancer cell energetics, offering a complementary strategy .
Pharmacokinetic and Metabolic Comparisons
- Synthetic Accessibility: S1QEL 1.1 requires multi-step synthesis with thiazole and acetamide coupling, similar to derivatives in and .
Key Research Findings and Gaps
Mitochondrial Specificity: S1QEL 1.1’s action in low ΔΨ tissues (e.g., IBAT) highlights its niche in studying tissue-specific respiration, but its effects in cancer cell mitochondria are unexplored .
Anticancer Potential: While AMG 232 shows preclinical promise, direct comparisons with FDA-approved thiazole-based drugs (e.g., dasatinib) are lacking .
Structural Optimization: Substituent variations (e.g., sulfonamide in vs. acetamide in S1QEL 1.1) significantly alter bioactivity, warranting structure-activity relationship (SAR) studies .
Biological Activity
N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide, commonly referred to as S1QEL , is a compound that has garnered significant attention in the fields of biochemistry and pharmacology due to its unique biological activities, particularly concerning mitochondrial function and oxidative stress modulation.
Chemical Structure and Properties
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.5 g/mol
- CAS Number : 897613-29-5
The compound features an acetamidophenyl group and a thiazole moiety, which are crucial for its biological activity. The presence of these functional groups enables S1QEL to interact with various biological targets, particularly within mitochondrial pathways.
S1QEL primarily functions as a modulator of mitochondrial reactive oxygen species (ROS) production. It specifically targets Complex I of the mitochondrial respiratory chain, acting to suppress superoxide production without inhibiting electron transport. This selective inhibition is vital for maintaining cellular energy metabolism while reducing oxidative stress levels in cells.
Key Mechanisms:
- Inhibition of ROS Production : S1QEL reduces superoxide and hydrogen peroxide levels during metabolic stress, which is essential for protecting cells from oxidative damage.
- Protection Against Ischemia-Reperfusion Injury : The compound has demonstrated protective effects on muscle and heart cells by mitigating ROS levels during ischemic conditions.
- Modulation of Mitochondrial Dynamics : S1QEL influences mitochondrial dynamics, enhancing cell survival under stress conditions and potentially affecting apoptosis and cell proliferation pathways.
Biological Activity and Applications
S1QEL exhibits significant biological activity in various contexts:
- Metabolic Syndrome : Research has shown that S1QEL can prevent and treat metabolic syndrome in animal models by reversing insulin resistance.
- Aging Studies : Its role in modulating oxidative stress has implications for aging research, making it a potential candidate for studies related to age-related diseases .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally or functionally similar to S1QEL, highlighting their molecular formulas and key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N1-(3-acetamidophenyl)-N2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide | C22H21ClN4O3S | Chlorine substitution affecting biological activity |
N1-(4-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide | C23H24N4O3S | Variation in acetamido position |
N1-(3-acetamidophenyl)-N2-(2-(3-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide | C23H24N4O3S | Structural variation with different thiazole substituents |
These compounds exhibit varying degrees of biological activity influenced by their structural modifications. The unique combination of functional groups in S1QEL differentiates it from these analogs, particularly regarding its specific action on mitochondrial ROS production.
Case Studies and Research Findings
Several studies have explored the biological activity of S1QEL:
-
Mitochondrial Protection :
- A study demonstrated that S1QEL significantly reduced ROS levels during metabolic stress in vitro, leading to improved cell viability in cardiac myocytes subjected to ischemia-reperfusion injury.
-
Metabolic Effects :
- In a murine model of metabolic syndrome, administration of S1QEL resulted in improved insulin sensitivity and reduced markers of inflammation, suggesting potential therapeutic applications for metabolic disorders.
- Oxidative Stress Modulation :
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-7-9-17(10-8-14)23-25-15(2)20(31-23)11-12-24-21(29)22(30)27-19-6-4-5-18(13-19)26-16(3)28/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,26,28)(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBJUBXXJKBFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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